molecular formula C15H14N4O4S2 B1260206 N-[5-[methyl-(3-methylphenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide

N-[5-[methyl-(3-methylphenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide

Cat. No. B1260206
M. Wt: 378.4 g/mol
InChI Key: GWXJGMVLZYQQSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-[methyl-(3-methylphenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide is a sulfonamide.

Scientific Research Applications

Antimicrobial and Antifungal Activities

A series of compounds related to the specified chemical, including some with a 1,3,4-thiadiazole structure, have been synthesized and tested for their antimicrobial and antifungal activities. These studies have shown that such compounds exhibit significant activity against a range of bacterial and fungal organisms, indicating potential for development as antimicrobial agents (Reddy, Rao, Yakub, & Nagaraj, 2010); (Sych et al., 2019).

Antiproliferative Properties

Compounds with a pyrazole-sulfonamide structure, closely related to the chemical , have shown promising antiproliferative activities in vitro against certain cancer cell lines. This suggests a potential application in cancer research and therapy (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

Carbonic Anhydrase Inhibition

Studies have demonstrated that derivatives of 1,3,4-thiadiazole, a component of the specified chemical, are effective inhibitors of human carbonic anhydrase isozymes. This is significant for potential therapeutic applications in disorders like glaucoma, epilepsy, and cancer (Altıntop et al., 2017).

Photodynamic Therapy for Cancer Treatment

Research involving derivatives of 1,3,4-thiadiazole has explored their use in photodynamic therapy, a treatment modality for cancer. Certain compounds in this class have been identified as having high singlet oxygen quantum yield, important for their effectiveness in this therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anti-tuberculosis Potential

Derivatives of 1,3,4-thiadiazole have been evaluated for their efficacy against Mycobacterium tuberculosis, including multi-drug-resistant strains. This indicates a possible application in the treatment of tuberculosis (Patel et al., 2019).

properties

Product Name

N-[5-[methyl-(3-methylphenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide

Molecular Formula

C15H14N4O4S2

Molecular Weight

378.4 g/mol

IUPAC Name

N-[5-[methyl-(3-methylphenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C15H14N4O4S2/c1-10-5-3-6-11(9-10)19(2)25(21,22)15-18-17-14(24-15)16-13(20)12-7-4-8-23-12/h3-9H,1-2H3,(H,16,17,20)

InChI Key

GWXJGMVLZYQQSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=CO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-[methyl-(3-methylphenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide
Reactant of Route 2
Reactant of Route 2
N-[5-[methyl-(3-methylphenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide
Reactant of Route 3
Reactant of Route 3
N-[5-[methyl-(3-methylphenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide
Reactant of Route 4
Reactant of Route 4
N-[5-[methyl-(3-methylphenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide
Reactant of Route 5
Reactant of Route 5
N-[5-[methyl-(3-methylphenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide
Reactant of Route 6
Reactant of Route 6
N-[5-[methyl-(3-methylphenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.